N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a cyclopropyl group, and a hydrazinecarbothioamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the Hydrazinecarbothioamide Moiety: This involves the reaction of the intermediate compound with thiosemicarbazide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- 3-(1H-benzimidazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanohydrazide
- 3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole
Uniqueness
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{[2-(4-METHYLPHENYL)CYCLOPROPYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound for various research purposes.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-[[2-(4-methylphenyl)cyclopropanecarbonyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-10-4-6-12(7-5-10)13-8-14(13)16(23)19-20-17(24)18-15-9-22(3)21-11(15)2/h4-7,9,13-14H,8H2,1-3H3,(H,19,23)(H2,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSCIPDGCYFJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=S)NC3=CN(N=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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